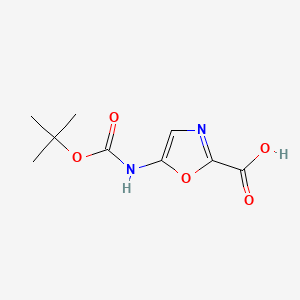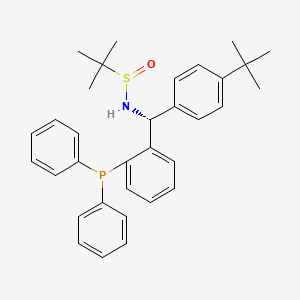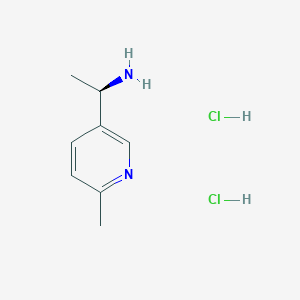
(R)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is a chiral amine compound with a pyridine ring substituted with a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Chiral Amine Introduction: A chiral amine is introduced through a series of reactions, including reductive amination or asymmetric hydrogenation.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a chiral ligand in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It is used in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine
In medicine, ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is investigated for its therapeutic potential. It is explored as a candidate for treating neurological disorders and other diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound, with different stereochemistry.
1-(6-Methylpyridin-3-yl)ethan-1-amine: The non-chiral version of the compound.
6-Methylpyridine: The parent compound without the amine group.
Uniqueness
®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its ability to interact with chiral receptors and enzymes makes it valuable in research and therapeutic applications.
Propriétés
Formule moléculaire |
C8H14Cl2N2 |
|---|---|
Poids moléculaire |
209.11 g/mol |
Nom IUPAC |
(1R)-1-(6-methylpyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(5-10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H/t7-;;/m1../s1 |
Clé InChI |
UHDODUDAYXJVDW-XCUBXKJBSA-N |
SMILES isomérique |
CC1=NC=C(C=C1)[C@@H](C)N.Cl.Cl |
SMILES canonique |
CC1=NC=C(C=C1)C(C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



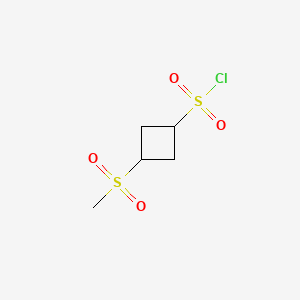
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
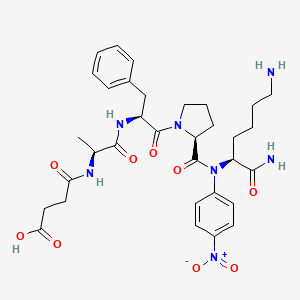
![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)



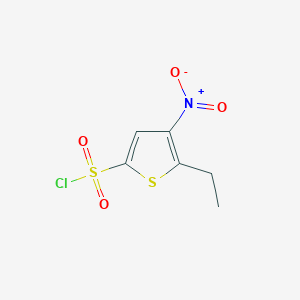
![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)
